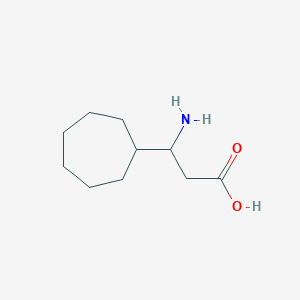

3-Amino-3-cycloheptylpropanoic acid

Description

3-Amino-3-cycloheptylpropanoic acid is a non-proteinogenic β-amino acid characterized by a cycloheptyl substituent attached to the β-carbon of the propanoic acid backbone. This structural motif confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is often utilized as a hydrochloride salt (CAS 776330-71-3) to enhance solubility and stability .

Properties

IUPAC Name |

3-amino-3-cycloheptylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-9(7-10(12)13)8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQGUMREMIWEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Cycloalkyl-Substituted β-Amino Acids

- This may enhance synthetic accessibility but reduce lipophilicity .

- Methyl 3-amino-3-cyclobutylpropanoate (CAS 1391202-69-9): An ester derivative with a cyclobutyl group. The ester functional group increases volatility and reactivity in coupling reactions, while the smaller ring size lowers molecular weight (estimated ~185–200 g/mol) .

- 3-Aminocyclopentanecarboxylic acid hydrochloride: A γ-amino acid with a cyclopentane ring fused to the backbone. This positional isomer exhibits distinct conformational preferences in peptide chains .

Aromatic and Heteroaromatic Derivatives

- 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride (CAS 1810069-92-1): Incorporates a cyano-substituted phenyl group, introducing strong electron-withdrawing effects.

- (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid (CAS 752198-18-8): Methoxy groups on the aryl ring increase hydrophilicity and π-π stacking capacity, contrasting with the purely aliphatic cycloheptyl group .

Physicochemical Properties

Notes:

- The cycloheptyl group’s larger size increases molecular weight and steric bulk compared to smaller cycloalkyl or aromatic substituents.

- Hydrochloride salts (e.g., 3-Amino-3-cycloheptylpropanoic acid hydrochloride) generally exhibit higher aqueous solubility than free acids .

Preparation Methods

General Synthetic Strategies

The synthesis of 3-amino-3-cycloheptylpropanoic acid generally follows these key approaches:

- Asymmetric Hydrogenation and Chiral Resolution: These techniques are employed to achieve enantiomerically pure products, crucial for bioactive amino acid derivatives.

- Michael Addition and Strecker Synthesis: Functionalization of cycloheptane derivatives to introduce amino and carboxylic acid groups.

- Protecting Group Strategies: Use of Boc (tert-butoxycarbonyl) or similar protecting groups to shield the amino functionality during intermediate transformations.

- Purification Techniques: Column chromatography and recrystallization are standard to isolate pure compounds with high enantiomeric excess.

These methods are optimized by adjusting solvent polarity, temperature, and reaction time to maximize yield and purity.

Specific Synthetic Route Using Cycloheptanone

A common preparative route begins with cycloheptanone as the starting material:

- Step 1: Reductive Amination

- Cycloheptanone undergoes reductive amination with ammonia or an amine derivative to introduce the amino group at the 3-position.

- Step 2: Protection and Functionalization

- The amino group is protected (e.g., Boc protection).

- Subsequent functionalization introduces the propanoic acid moiety, often via alkylation or Michael addition.

- Step 3: Deprotection and Salt Formation

- Removal of the protecting group yields the free amino acid.

- Conversion to the hydrochloride salt may be performed by treatment with hydrochloric acid for stability and handling.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Steps | Yield (%) | Purity / Enantiomeric Excess | Notes |

|---|---|---|---|---|---|

| Reductive Amination + Protection | Cycloheptanone | Reductive amination, Boc protection, functionalization, deprotection | 60-75* | High (via chiral resolution) | Multi-step, requires purification by chromatography |

| Asymmetric Hydrogenation | Cycloheptanone derivatives | Hydrogenation with chiral catalyst | 65-80* | High enantiomeric purity | Requires expensive catalysts, sensitive conditions |

| One-Pot Process (Analogous) | Benzaldehyde analogs | Condensation, amination, esterification in one pot | 58-78 | >98% (HPLC) | High efficiency, less waste, adaptable to cycloheptyl analogs |

*Yields are approximate based on literature data and may vary with reaction conditions.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and functional groups.

- High-Performance Liquid Chromatography (HPLC): Especially with chiral columns, for enantiomeric purity.

- Mass Spectrometry (MS): Molecular weight confirmation.

- Infrared Spectroscopy (IR): Identifies carboxylic acid and amino functionalities.

- X-ray Crystallography: Used when crystals are obtainable to determine absolute stereochemistry.

Summary of Research Findings and Recommendations

- The multi-step synthesis involving reductive amination of cycloheptanone followed by protection and functionalization remains the most widely used laboratory method.

- Chiral resolution or asymmetric catalytic hydrogenation is necessary to obtain optically active forms.

- One-pot synthesis techniques , though currently applied to phenyl analogs, hold promise for more efficient, greener synthesis of cycloheptyl derivatives.

- Optimization of reaction conditions (temperature, solvent, catalyst) and protecting group strategies are critical to improving yield and purity.

- Safety protocols should be observed due to the compound's β-amino acid nature, including handling in fume hoods and use of protective equipment.

This comprehensive review highlights the current state of knowledge on the preparation of 3-amino-3-cycloheptylpropanoic acid, emphasizing multi-step synthetic routes with potential for innovation via one-pot methodologies adapted from related compounds.

Q & A

Q. What are the recommended storage conditions and solubility considerations for 3-Amino-3-cycloheptylpropanoic acid in experimental settings?

To ensure stability, store the compound at room temperature in a dry environment, protected from light and moisture. For solubility, use polar aprotic solvents like dimethyl sulfoxide (DMSO) or aqueous buffers adjusted to neutral pH. Pre-warm solvents to 37°C to enhance dissolution while avoiding prolonged heating, which may induce decomposition .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of 3-Amino-3-cycloheptylpropanoic acid?

- Nuclear Magnetic Resonance (NMR): Confirm stereochemistry and substituent placement via H and C NMR, comparing chemical shifts to reference spectra .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase columns with UV detection at 210–254 nm .

- Melting Point Analysis: Monitor decomposition temperatures (~223°C) to detect impurities .

Advanced Questions

Q. How can researchers optimize the synthetic yield of 3-Amino-3-cycloheptylpropanoic acid while minimizing side reactions?

- Protecting Group Strategy: Use tert-butoxycarbonyl (Boc) groups to shield the amino group during synthesis, reducing unwanted side reactions .

- Reaction Conditions: Optimize pH (6.5–7.5) and temperature (25–40°C) to favor nucleophilic substitution over hydrolysis. Monitor intermediates via thin-layer chromatography (TLC) .

Q. What strategies are employed to resolve stereochemical complexities in the synthesis of 3-Amino-3-cycloheptylpropanoic acid derivatives?

- Chiral Catalysts: Employ asymmetric catalysis (e.g., L-proline derivatives) to achieve enantioselective synthesis .

- Chromatographic Separation: Use chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) to isolate enantiomers .

Q. How should discrepancies in solubility data across different studies be addressed when designing experiments with 3-Amino-3-cycloheptylpropanoic acid?

Q. What experimental approaches are recommended for evaluating the biological activity of 3-Amino-3-cycloheptylpropanoic acid in enzyme inhibition studies?

- In Vitro Assays: Use fluorogenic substrates to measure inhibition kinetics (e.g., , IC) against serine proteases or other target enzymes .

- Molecular Docking: Perform computational modeling to predict binding affinities and guide structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.